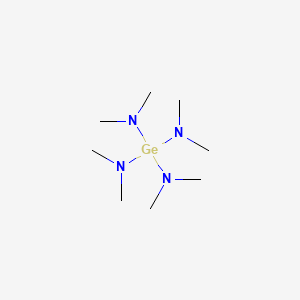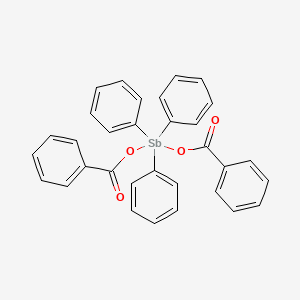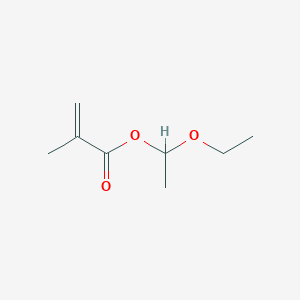
1-(3-Methylphenyl)cyclobutanecarboxylic acid
概要
説明
1-(3-Methylphenyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol . It is a solid at room temperature and is primarily used in research settings . This compound is characterized by a cyclobutane ring attached to a carboxylic acid group and a 3-methylphenyl group, making it a unique structure in organic chemistry .
準備方法
The synthesis of 1-(3-Methylphenyl)cyclobutanecarboxylic acid can be achieved through several methods. One common synthetic route involves the thermal cycloaddition of cyclobutene with 3-methylphenylacetylene . This reaction typically requires elevated temperatures and may be catalyzed by transition metals to improve yield and selectivity . Industrial production methods are less documented, but laboratory-scale synthesis often involves similar cycloaddition reactions under controlled conditions .
化学反応の分析
1-(3-Methylphenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Transition metals like palladium or platinum for cycloaddition reactions.
科学的研究の応用
1-(3-Methylphenyl)cyclobutanecarboxylic acid has several applications in scientific research:
作用機序
The mechanism of action of 1-(3-Methylphenyl)cyclobutanecarboxylic acid is not fully understood, but it is believed to interact with specific molecular targets through its carboxylic acid group and aromatic ring . These interactions may involve hydrogen bonding, π-π stacking, and other non-covalent interactions that influence its biological activity . Further research is needed to elucidate the exact pathways and targets involved .
類似化合物との比較
1-(3-Methylphenyl)cyclobutanecarboxylic acid can be compared to other cyclobutane derivatives and aromatic carboxylic acids:
Cyclobutane derivatives: Compounds like cyclobutanecarboxylic acid and 1-phenylcyclobutanecarboxylic acid share similar structural features but differ in their substituents, leading to variations in reactivity and applications.
Aromatic carboxylic acids: Compounds such as benzoic acid and 3-methylbenzoic acid have similar aromatic rings and carboxylic acid groups but lack the cyclobutane ring, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its combination of a cyclobutane ring with a 3-methylphenyl group, which imparts distinct chemical and physical properties .
特性
IUPAC Name |
1-(3-methylphenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9-4-2-5-10(8-9)12(11(13)14)6-3-7-12/h2,4-5,8H,3,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPYKVRECSNVLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585518 | |
| Record name | 1-(3-Methylphenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202737-32-4 | |
| Record name | 1-(3-Methylphenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Ethanone, 1-[5-(bromomethyl)-2-nitrophenyl]-](/img/structure/B1603320.png)

